(4S)-4-Ethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one
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Overview
Description
(4S)-4-Ethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic compounds that have been widely studied for their potential applications in various fields, including medicinal chemistry and organic synthesis. The chiral nature of this compound makes it particularly interesting for asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Ethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate chiral amine with an aldehyde or ketone, followed by cyclization. One common method involves the use of (S)-4-ethyl-2-oxazolidinone as a starting material, which is reacted with 4-methylbenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Ethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(4S)-4-Ethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the synthesis of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (4S)-4-Ethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its biological activity, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinone antibiotics. This binding prevents the formation of the initiation complex, thereby inhibiting protein synthesis and bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-1-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)piperidin-4-amine
- 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives
Uniqueness
(4S)-4-Ethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both an ethyl group and a 4-methylphenyl group
Properties
CAS No. |
572923-06-9 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(4S)-4-ethyl-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-3-10-8-15-12(14)13(10)11-6-4-9(2)5-7-11/h4-7,10H,3,8H2,1-2H3/t10-/m0/s1 |
InChI Key |
YVUBAWKRZSEUIW-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@H]1COC(=O)N1C2=CC=C(C=C2)C |
Canonical SMILES |
CCC1COC(=O)N1C2=CC=C(C=C2)C |
Origin of Product |
United States |
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